Tibutol

Description

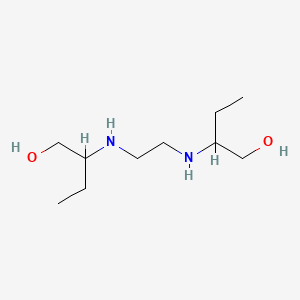

Tibutol, known by its generic name Ethambutol, is a first-line synthetic antituberculosis (anti-TB) agent. It is classified under "抗微生物药物/抗结核病药" (antimicrobials/antituberculosis drugs) and is widely used in combination therapy for tuberculosis (TB) due to its efficacy in inhibiting mycobacterial cell wall synthesis . Ethambutol’s mechanism involves targeting arabinosyl transferases, enzymes critical for synthesizing arabinogalactan, a key component of the mycobacterial cell wall. This disruption compromises cell wall integrity, leading to bacterial death .

The synthesis of Ethambutol, as described in a 2012 study, involves a condensation reaction between (S)-2-amino butanol and 1,2-ethylene dichloride in a low-boiling-point organic solvent. This method enhances yield and industrial feasibility, making it a cost-effective option for large-scale production .

Properties

CAS No. |

3577-94-4; 74-55-5 |

|---|---|

Molecular Formula |

C10H24N2O2 |

Molecular Weight |

204.314 |

IUPAC Name |

2-[2-(1-hydroxybutan-2-ylamino)ethylamino]butan-1-ol |

InChI |

InChI=1S/C10H24N2O2/c1-3-9(7-13)11-5-6-12-10(4-2)8-14/h9-14H,3-8H2,1-2H3 |

InChI Key |

AEUTYOVWOVBAKS-UHFFFAOYSA-N |

SMILES |

CCC(CO)NCCNC(CC)CO |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tibutol involves the condensation reaction between (S)-2-aminobutanol and 1,2-dichloroethane. This reaction is typically carried out in a low-boiling organic solvent, and the hydrochloric acid produced during the reaction is neutralized with ammonia gas .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be simple, safe, stable, and cost-effective, making it highly valuable in the pharmaceutical industry .

Chemical Reactions Analysis

Types of Reactions

Tibutol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: Substitution reactions involve replacing one functional group in this compound with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Various halogenating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce different oxidized derivatives, while reduction can yield various reduced forms .

Scientific Research Applications

Tibutol has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studying reaction mechanisms and kinetics.

Biology: Investigated for its effects on bacterial cell walls and its role in inhibiting bacterial growth.

Medicine: Primarily used in the treatment of tuberculosis and other mycobacterial infections.

Industry: Employed in the development of new antituberculosis drugs and in the study of drug resistance mechanisms

Mechanism of Action

Tibutol works by diffusing into mycobacterial cells and inhibiting the enzyme arabinosyltransferase. This enzyme is responsible for polymerizing arabinose into arabinan and then arabinogalactan, which are essential components of the mycobacterial cell wall. By inhibiting this enzyme, this compound prevents the formation of the cell wall, leading to the accumulation of mycolic acid and other cell wall components, ultimately inhibiting cell division .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethambutol is typically used alongside other first-line TB drugs, including Isoniazid , Rifampicin , Pyrazinamide , and Streptomycin . Below is a detailed comparison of their pharmacological profiles:

2.1 Mechanism of Action

2.2 Pharmacokinetics

2.3 Efficacy and Resistance

- Ethambutol : Highly effective in combination therapy. Resistance is relatively rare (5–10% in primary TB) due to its unique mechanism .

- Isoniazid : High bactericidal activity but faces resistance rates of ~10–20% globally due to mutations in the katG gene .

- Rifampicin : Critical for shortening treatment duration; resistance (~5–15%) often co-occurs with Isoniazid resistance (multidrug-resistant TB) .

- Pyrazinamide : Effective in acidic environments (e.g., granulomas); resistance is uncommon (<5%) .

2.4 Adverse Effects

Key Research Findings

- Synergy in Combination Therapy : Ethambutol’s inclusion in the WHO-recommended "HRZE" regimen (Isoniazid, Rifampicin, Pyrazinamide, Ethambutol) reduces treatment duration from 18 to 6 months by targeting different bacterial subpopulations .

- Synthesis Advancements : The 2012 method for Ethambutol synthesis improved yield by optimizing solvent systems and neutralizing HCl during condensation, enhancing industrial scalability .

- Resistance Management : Ethambutol’s lower resistance rates compared to Isoniazid and Rifampicin make it a cornerstone in second-line regimens for multidrug-resistant TB .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.